2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone
Brand Name: Vulcanchem
CAS No.: 886361-51-9
VCID: VC5399122
InChI: InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3
SMILES: CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl
Molecular Formula: C10H9BrCl2O3S
Molecular Weight: 360.04

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone

CAS No.: 886361-51-9

Cat. No.: VC5399122

Molecular Formula: C10H9BrCl2O3S

Molecular Weight: 360.04

* For research use only. Not for human or veterinary use.

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone - 886361-51-9

Specification

CAS No. 886361-51-9
Molecular Formula C10H9BrCl2O3S
Molecular Weight 360.04
IUPAC Name 2-bromo-1-(2,3-dichloro-4-ethylsulfonylphenyl)ethanone
Standard InChI InChI=1S/C10H9BrCl2O3S/c1-2-17(15,16)8-4-3-6(7(14)5-11)9(12)10(8)13/h3-4H,2,5H2,1H3
Standard InChI Key JWJCTECZTPRUEC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)CBr)Cl)Cl

Introduction

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone is a synthetic organic compound with a molecular formula of C10H9BrCl2O3S and a molecular weight of approximately 360.05 g/mol . This compound is characterized by its complex structure, which includes bromine, dichloro, and ethylsulfonyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of 2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2,3-dichloro-4-(ethylsulfonyl)benzene using bromine or a bromine source in the presence of a catalyst.

Chemical Reactions

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

  • Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

  • Cross-Coupling Reactions: It undergoes Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.

Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Involved in the study of biochemical pathways and enzyme interactions.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Biological Activity

2-Bromo-1-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone exhibits notable biological activities:

  • Antitumor Activity: Preliminary studies suggest it may inhibit tumor cell proliferation, showing significant cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Properties: Demonstrated a reduction in edema comparable to standard anti-inflammatory drugs in animal models.

  • Enzyme Inhibition: Reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders.

Comparative Analysis

CompoundAntitumor Activity (IC50)Anti-inflammatory Activity
This CompoundLow µMSignificant
Nintedanib~30 µMModerate
Pirfenidone>100 µMLow

This compound's biological activity is comparable to other compounds like Nintedanib and Pirfenidone, but it shows more promising antitumor and anti-inflammatory effects.

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